(S)-4-(1-Aminopropyl)benzene-1,2-diol chemical properties and structure
(S)-4-(1-Aminopropyl)benzene-1,2-diol chemical properties and structure
This technical guide provides an in-depth profile of (S)-4-(1-Aminopropyl)benzene-1,2-diol , a specific catecholamine derivative characterized by a primary amine group on the benzylic carbon of a propyl chain.[1]
Critical Disambiguation Note: This guide addresses the literal chemical structure: 1-(3,4-dihydroxyphenyl)propan-1-amine .
-
Distinct from
-Methyl-Dopamine: This is not 4-(2-aminopropyl)benzene-1,2-diol (where the amine is on the second carbon).[1] -
Distinct from Nordefrin: This is not
-methylnorepinephrine (which possesses a -hydroxyl group).
[1]
Executive Summary
(S)-4-(1-Aminopropyl)benzene-1,2-diol (also referred to as (S)-
This structural modification significantly alters its metabolic stability and receptor binding profile compared to endogenous catecholamines.[1] It is primarily utilized as a research standard for investigating adrenergic receptor stereoselectivity and as a synthetic intermediate for complex adrenergic agonists.[1]
Key Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (S)-4-(1-aminopropyl)benzene-1,2-diol |
| Common Synonyms | (S)- |
| Molecular Formula | |
| Molecular Weight | 167.21 g/mol |
| CAS Number | 66432-25-5 (Generic/Racemic) |
| Chirality | (S)-Enantiomer |
Chemical Structure & Physicochemical Properties[1][4][5][6][7][8][9][10]
The molecule features a catechol moiety (3,4-dihydroxybenzene) attached to a propyl chain, with the amino group at position 1 (benzylic).[1]
Physicochemical Data Table
| Property | Value | Context |
| pKa (Amine) | ~9.2 | Protonated at physiological pH.[1] |
| pKa (Phenol 1) | ~8.6 | Meta-hydroxyl group. |
| pKa (Phenol 2) | ~10.2 | Para-hydroxyl group.[1] |
| LogP | 0.7 (Predicted) | Moderately lipophilic; crosses BBB more readily than NE.[1] |
| Solubility | High (Water, Ethanol) | Soluble as Hydrochloride or Hydrobromide salt.[1] |
| Appearance | Off-white crystalline solid | Highly sensitive to oxidation (turns pink/brown). |
| Melting Point | 192-194 °C | As Hydrochloride salt (decomposes).[2] |
Structural Logic & Reactivity[1]
-
Benzylic Amine Instability: Unlike phenethylamines, benzylic amines can be labile.[1] However, the absence of a
-leaving group stabilizes this structure against simple elimination.[1] -
Catechol Oxidation: The 1,2-dihydroxybenzene motif makes the molecule highly susceptible to auto-oxidation at pH > 7.0, forming o-quinones and melanin-like polymers.
-
Stereochemistry: The (S)-configuration at the benzylic carbon dictates the spatial arrangement of the amine relative to the catechol ring, crucial for binding to the adrenergic receptor's aspartate residue.[1]
Synthesis & Production Protocols
The synthesis of the (S)-enantiomer typically involves the formation of the racemic ketone followed by asymmetric reductive amination or chiral resolution.[1]
Method A: Friedel-Crafts Acylation & Reductive Amination (Racemic + Resolution)[1]
This is the most robust route for laboratory-scale production.[1]
Step 1: Synthesis of 3,4-Dihydroxypropiophenone
Reagents: Catechol, Propionyl Chloride,
-
Dissolve catechol (1.0 eq) in dry nitrobenzene.
-
Add anhydrous
(3.0 eq) slowly at 0°C under . -
Add propionyl chloride (1.1 eq) dropwise.[1]
-
Heat to 60°C for 4 hours.
-
Quench with ice/HCl. Extract the organic layer, wash, and crystallize to yield 3,4-dihydroxypropiophenone .[1]
Step 2: Oximation
Reagents: Hydroxylamine HCl, Sodium Acetate.[1]
-
Reflux 3,4-dihydroxypropiophenone with
in ethanol for 2 hours. -
Evaporate solvent to isolate the Oxime intermediate.[1]
Step 3: Reduction to Racemic Amine
Reagents:
-
Hydrogenate the oxime in acidic ethanol.
-
Filter catalyst and recrystallize the crude amine hydrochloride.[1]
Step 4: Chiral Resolution to (S)-Isomer
Reagents: (R,R)-Tartaric Acid or N-Acetyl-L-Leucine.[1]
-
Dissolve racemic amine free base in hot methanol.
-
Add (R,R)-Tartaric acid (0.5 eq).
-
Slowly cool to induce crystallization of the diastereomeric salt.[1]
-
Recrystallize 3x to achieve >99% ee (enantiomeric excess).[1]
-
Basify and convert to HCl salt.
Visualization: Synthetic Pathway
Caption: Synthesis of (S)-4-(1-Aminopropyl)benzene-1,2-diol via the Propiophenone-Oxime route.
Stability & Handling Protocols
Due to the catechol moiety, strict anaerobic handling is required to prevent "pinking" (oxidation).[1]
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Temperature: -20°C for long-term storage.
-
Desiccation: Highly hygroscopic as a salt; store over
.
Self-Validating Stability Check
Before using the compound in assays, perform this rapid colorimetric check:
-
Dissolve: 1 mg in 1 mL deoxygenated water.
-
Observation: Solution must be clear/colorless .
-
Fail Criteria: Any tint of pink, yellow, or brown indicates quinone formation (>1% degradation).[1] Discard or repurify.
Degradation Pathway
Caption: Oxidative degradation pathway of catecholamines at neutral/basic pH.[1]
Biological Context & Applications[1][5][7][8][9][12]
Adrenergic Pharmacology
While less potent than norepinephrine, the (S)-isomer of this benzylic amine exhibits specific activity profiles:
-
-Adrenergic Agonism: The benzylic amine structure retains affinity for
-adrenergic receptors, though reduced compared to phenethylamines. -
False Transmitter: It can be taken up by VMAT2 (Vesicular Monoamine Transporter) and stored in synaptic vesicles, displacing endogenous norepinephrine.[1]
-
MAO Substrate: It is a substrate for Monoamine Oxidase (MAO), though the
-ethyl group (relative to the ring) may alter kinetics compared to standard phenethylamines.[1]
Research Applications
-
Stereoselectivity Studies: Used to map the steric bulk tolerance of the adrenergic receptor binding pocket (specifically the region accommodating the benzylic carbon).[1]
-
Synthetic Building Block: Precursor for more complex isoquinoline alkaloids via Pictet-Spengler cyclization.[1]
References
-
PubChem. (2025).[1] 4-(1-Aminopropyl)benzene-1,2-diol (CID 3031524).[1] National Center for Biotechnology Information.[1] Link[1]
-
Kovacs, J., & Horvath, T. (1949).[1] Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. Journal of Organic Chemistry, 14(2), 306-309.[1] (Foundational chemistry for benzylic amine synthesis). Link[1]
-
BenchChem. (2025).[1][4][3] Synthesis of Catecholamine Derivatives: Technical Protocols. (General protocols for Friedel-Crafts and reductive amination of catechols). Link[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-(2-aminopropyl)benzene-1,2-diol (Comparative Reference). Link
